

# assessing the performance of different chromatographic columns for Sofosbuvir impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799836 Get Quote

# A Comparative Guide to Chromatographic Columns for Sofosbuvir Impurity Separation

For researchers, scientists, and professionals in drug development, selecting the optimal chromatographic column is a critical step in ensuring the accurate and reliable separation of Sofosbuvir from its impurities. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns used for this purpose, supported by experimental data from published analytical methods.

## Performance Comparison of Chromatographic Columns

The selection of a chromatographic column significantly impacts the resolution, peak shape, and analysis time. While C18 columns are the most frequently utilized stationary phase for Sofosbuvir analysis, other chemistries have also been explored to achieve desired separation. The following table summarizes the performance of different columns based on reported methods.



| Column<br>Name                          | Dimensio<br>ns (mm)<br>& Particle<br>Size (µm) | Mobile<br>Phase                                                              | Flow Rate<br>(mL/min) | Sofosbuv<br>ir<br>Retention<br>Time<br>(min) | Detection<br>Waveleng<br>th (nm) | Key Findings & Impurity Separatio n Details                                                                 |
|-----------------------------------------|------------------------------------------------|------------------------------------------------------------------------------|-----------------------|----------------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------------------------|
| Agilent<br>Eclipse<br>XDB-<br>C18[1][2] | 4.6 x 250,<br>5                                | 0.1%<br>Trifluoroac<br>etic acid in<br>Water:Acet<br>onitrile<br>(50:50 v/v) | Not<br>Specified      | 3.674                                        | 260                              | Good separation of Sofosbuvir and a process- related phosphoryl impurity (retention time: 5.704 min).[1][2] |
| Symmetry<br>C18[3]                      | 4.6 x 250,<br>5                                | 0.1% Orthophos phoric acid:Aceto nitrile (30:70 v/v)                         | 1.5                   | 2.37                                         | 260                              | A simple, rapid, and precise stability-indicating method.[3]                                                |
| Agilent<br>C18[4]                       | 4.6 x 250,<br>5                                | 0.1%<br>Orthophos<br>phoric acid<br>buffer:Acet<br>onitrile<br>(55:45 v/v)   | 1.0                   | 2.17                                         | 220                              | Simultaneo<br>us<br>determinati<br>on of<br>Sofosbuvir,<br>Velpatasvir,<br>and<br>Voxilaprevi<br>r.[4]      |
| Promosil<br>C18[5]                      | Not<br>Specified                               | Ammonium<br>acetate                                                          | 1.0                   | 3.72                                         | Not<br>Specified                 | Simultaneo<br>us                                                                                            |



|                               |                   | buffer (pH<br>7.0):Aceton<br>itrile:Metha<br>nol<br>(20:40:40<br>v/v/v)        |     |                  |     | determinati on of Sofosbuvir and Velpatasvir in tablets and plasma.[5]                 |
|-------------------------------|-------------------|--------------------------------------------------------------------------------|-----|------------------|-----|----------------------------------------------------------------------------------------|
| Hypersil<br>C18[6]            | 4.6 x 150,<br>5   | Water:Acet<br>onitrile<br>(30:70 v/v)                                          | 1.0 | Not<br>Specified | 230 | Simultaneo<br>us<br>estimation<br>of<br>Velpatasvir<br>and<br>Sofosbuvir.<br>[6]       |
| Discovery<br>C18[7]           | 4.6 x 250,<br>5   | 0.01N<br>KH2PO4:A<br>cetonitrile<br>(60:40 v/v)                                | 1.0 | 2.373            | 260 | Rapid and sensitive method for simultaneo us estimation of Sofosbuvir and Velpatasvir. |
| Waters X-<br>bridge<br>C18[8] | 4.6 x 150,<br>3.5 | Gradient elution with Mobile Phase A (0.6% TFA in Water:ACN , 95:5) and Mobile | 1.0 | ~48.0            | 263 | Good separation of impurities for Sofosbuvir and Velpatasvir tablets.[8]               |



|                                 |                   | Phase B<br>(Water:Met<br>hanol:ACN,<br>20:30:50)                   |                  |                  |                  |                                                                                                                                         |
|---------------------------------|-------------------|--------------------------------------------------------------------|------------------|------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| X-Bridge<br>BEH<br>C18[9]       | 4.6 x 100,<br>2.5 | Not<br>Specified                                                   | Not<br>Specified | Not<br>Specified | Not<br>Specified | Found to be better at eluting all peaks with good separation and peak shape compared to C8, Phenyl, Phenyl- hexyl, and Cyano phases.[9] |
| Acquity<br>UPLC HSS<br>C18[10]  | 2.1 x 100,<br>1.8 | Orthophos<br>phoric acid<br>buffer:Acet<br>onitrile<br>(45:55 v/v) | 0.2              | Not<br>Specified | 250              | Simple, rapid, and sensitive UPLC method for simultaneo us estimation of Sofosbuvir and Velpatasvir. [10]                               |
| Waters Acquity UPLC BEH C18[11] | 2.1 x 50,<br>1.7  | Ammonium formate (pH 3.5; 5 mM):Aceto                              | 0.2              | 1.123            | 261              | Rapid and selective UPLC-DAD method for                                                                                                 |



|                                |                                         | nitrile<br>(60:40 v/v)                                      |             |                  |     | simultaneo us analysis of Sofosbuvir and Daclatasvir in human plasma. [11]                                 |
|--------------------------------|-----------------------------------------|-------------------------------------------------------------|-------------|------------------|-----|------------------------------------------------------------------------------------------------------------|
| Primesep<br>B[12]              | 4.6 x 150,<br>5                         | Acetonitrile<br>:Water<br>(30:70 v/v)<br>with 0.1%<br>H2SO4 | 1.0         | Not<br>Specified | 260 | A mixed- mode column that can retain and analyze Sofosbuvir. [12]                                          |
| Acclaim<br>RSLC 120<br>C18[13] | 4.6 x 150,<br>5.0 and 2.1<br>x 100, 2.2 | NaH2PO4<br>(pH<br>2.5):Aceton<br>itrile (60:40<br>v/v)      | 1.0 and 0.5 | Not<br>Specified | 260 | The shorter column with smaller particles showed superior performanc e, reducing analysis time by 70%.[13] |

### **Experimental Protocols**

The following is a generalized experimental protocol synthesized from the referenced analytical methods for the separation of Sofosbuvir and its impurities. Specific parameters should be optimized based on the selected column and instrument.



#### 1. Instrumentation:

 A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV or PDA detector.

#### 2. Chromatographic Conditions:

- Column: A reversed-phase C18 column is most commonly used. Dimensions can vary, for instance, 4.6 x 250 mm with 5 μm particles for HPLC or 2.1 x 100 mm with 1.8 μm particles for UPLC.
- Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically employed.
  - Aqueous Phase: Commonly used buffers include phosphate buffers or dilute acids like orthophosphoric acid or trifluoroacetic acid, with the pH adjusted as needed.
  - Organic Phase: Acetonitrile is the most frequently used organic modifier. Methanol is also used in some methods.
  - The ratio of aqueous to organic phase is a critical parameter for optimizing separation and can be run in isocratic or gradient mode.
- Flow Rate: Flow rates are typically in the range of 1.0-1.5 mL/min for HPLC and 0.2-0.5 mL/min for UPLC.
- Column Temperature: Analyses are often performed at ambient temperature, though some methods specify a controlled temperature, such as 30°C or 35°C.[4][8]
- Detection Wavelength: The most common wavelength for detecting Sofosbuvir and its impurities is 260 nm.[1][2][3][7][12][13][14][15] Other wavelengths such as 220 nm and 230 nm have also been reported.[4][6]

#### 3. Sample Preparation:

• Standard Solution: A stock solution of Sofosbuvir is prepared by accurately weighing and dissolving the reference standard in a suitable diluent (often the mobile phase). Working standards are prepared by diluting the stock solution to the desired concentrations.



- Sample Solution: For drug products, a number of tablets are weighed, and the powder equivalent to a specific amount of Sofosbuvir is dissolved in the diluent. The solution is then typically sonicated and filtered through a 0.45 µm filter before injection.
- 4. Forced Degradation Studies:
- To assess the stability-indicating nature of the method, forced degradation studies are performed. Sofosbuvir is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl), base hydrolysis (e.g., 0.5N NaOH), oxidation (e.g., 30% H2O2), thermal stress, and photolytic stress.[3][9] The resulting solutions are then analyzed to ensure that the degradation products are well-separated from the main Sofosbuvir peak.

### Experimental Workflow for Column Performance Assessment

The following diagram illustrates a typical workflow for assessing the performance of different chromatographic columns for Sofosbuvir impurity separation.





Click to download full resolution via product page

Caption: Workflow for chromatographic column selection.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form ProQuest [proquest.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. jmpas.com [jmpas.com]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. HPLC Method for Analysis of Sofosbuvir on Primesep B Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review MedCrave online [medcraveonline.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- To cite this document: BenchChem. [assessing the performance of different chromatographic columns for Sofosbuvir impurity separation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799836#assessing-the-performance-of-different-chromatographic-columns-for-sofosbuvir-impurity-separation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com